N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cyclohexanesulfonamide
Description
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cyclohexanesulfonamide is a sulfonamide derivative featuring a cyclohexane ring attached to a sulfonamide group, with a substituted ethyl chain containing a methoxy group and a 5-methylthiophen-2-yl moiety. This compound is of interest due to its structural complexity, which combines a sulfonamide pharmacophore with a heteroaromatic thiophene ring and a methoxy-ethyl side chain.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c1-11-8-9-14(19-11)13(18-2)10-15-20(16,17)12-6-4-3-5-7-12/h8-9,12-13,15H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXFGSZXSLOZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2CCCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cyclohexanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C17H23N3O2S, indicating the presence of various functional groups that contribute to its biological activity. The structure features a cyclohexanesulfonamide moiety, which is known for its role in modulating biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O2S |
| Molecular Weight | 345.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
Research indicates that sulfonamide derivatives often exhibit antimicrobial properties by inhibiting bacterial folate synthesis. The specific mechanism for this compound may involve competitive inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
Antimicrobial Activity
Studies have shown that compounds similar to this compound demonstrate significant antimicrobial activity against various pathogens.
Case Study: Antibacterial Efficacy
In a study examining the antibacterial effects of sulfonamides, this compound was tested against strains of Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antibacterial efficacy.
Table 2: Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
Potential Uses
Given its structural properties and biological activity, this compound may be explored for:
- Antimicrobial Treatments : As a potential candidate for new antibiotics.
- Anti-inflammatory Agents : Due to the sulfonamide group's known anti-inflammatory effects.
Research Findings
A recent dissertation highlighted the exploration of novel sulfonamide derivatives in targeting bacterial infections, emphasizing the need for new agents due to rising antibiotic resistance. This compound could be part of a new class of drugs aimed at overcoming such resistance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Cyclohexanesulfonamide Family
(a) N-(1-(2,4-Bis(trifluoromethyl)benzyl)indolin-5-yl)cyclohexanesulfonamide (13e)
- Structure : Features a 2,4-bis(trifluoromethyl)benzyl group attached to an indoline ring.
- Synthesis : Yield of 65% as a white crystalline powder (n-hexane/ethyl acetate) .
- Crystalline nature suggests higher structural rigidity versus the target compound’s methoxy-ethyl chain, which may confer conformational flexibility.
(b) (S,R)-N-(1-(4-Methoxybenzyl)-2-methylindolin-5-yl)cyclohexanesulfonamide (13f)
- Structure : Contains a 4-methoxybenzyl group and a methyl-substituted indoline.
- Synthesis : 65% yield as a yellow wax, indicating lower crystallinity than 13e .
- Key Differences :
- The methoxybenzyl group may improve aqueous solubility compared to the target compound’s methylthiophene, but the lack of crystallinity in 13f suggests reduced stability.
- Stereochemistry (S,R configuration) introduces chiral specificity, whereas the target compound’s stereochemical profile (if present) is uncharacterized in current literature.
Aryl Sulfonamide Derivatives
(a) N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
- Structure : Benzene sulfonamide with a 5-chloro-2-methoxyphenyl group.
- Biological Relevance : Studied for herbicidal, anti-malarial, and anti-hypertensive activities .
- Chlorine substituent enhances electronegativity, contrasting with the methylthiophene’s electron-rich aromatic system in the target compound.
(b) N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide
- Structure : Ethyl and 2-methoxyphenyl substituents on a benzene sulfonamide.
- Key Differences :
- The ethyl group introduces flexibility but lacks the thiophene ring’s π-π stacking capability, which could influence receptor binding.
- Methoxy position (ortho vs. para in other analogues) affects electronic distribution and steric interactions.
Table 1. Physicochemical Properties
*Calculated based on structure.
Key Findings and Implications
Role of Cyclohexane vs.
Thiophene vs. Benzyl/Heteroaromatic Groups : The 5-methylthiophen-2-yl group offers electron-rich aromaticity, which may enhance binding to enzymes or receptors requiring π-π interactions, unlike the electron-withdrawing trifluoromethyl groups in 13e .
Methoxy-Ethyl Chain: This moiety likely improves solubility compared to non-polar substituents in analogues like 13e, though its conformational flexibility could reduce binding affinity compared to rigid crystalline structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
